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Compound of Interest

Compound Name: Cyclobutene, 1-methyl-

Cat. No.: B15310670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-

methylcyclobutene, a valuable building block in organic synthesis. Due to the limited availability

of experimentally derived spectra in public databases, this guide primarily presents predicted

data from computational models, supplemented with theoretical principles of interpretation. This

information is intended to serve as a reference for the identification and characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-

methylcyclobutene.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Methylcyclobutene
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J) in Hz

C1-CH₃ 1.62 Triplet (t) ~1.5 Hz

C2-H 5.58 Triplet of quartets (tq)
J(H,H) = ~2.5 Hz,

J(H,CH₃) = ~1.5 Hz

C3-H₂ 2.35 Triplet of triplets (tt)
J(H,H) = ~8.0 Hz,

J(H,H) = ~2.5 Hz

C4-H₂ 2.28 Triplet (t) ~8.0 Hz

Note: Predicted data is generated from computational algorithms and may differ from

experimental values.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methylcyclobutene

Carbon Atom Predicted Chemical Shift (ppm)

C1 138.9

C2 123.5

C3 31.8

C4 29.6

C1-CH₃ 15.2

Note: Predicted data is generated from computational algorithms and may differ from

experimental values.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.
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Table 3: Theoretical Infrared Absorption Bands for 1-Methylcyclobutene

Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

C-H stretch (sp²) =C-H 3040-3010 Medium

C-H stretch (sp³) C-H 2960-2850 Strong

C=C stretch Alkene 1680-1640 Medium-Weak

CH₂ bend Alkane 1465 Medium

CH₃ bend Alkane 1450 and 1375 Medium

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound. The molecular weight of 1-methylcyclobutene is 68.12

g/mol .[1]

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-Methylcyclobutene

m/z Proposed Fragment Ion Notes

68 [C₅H₈]⁺ Molecular Ion (M⁺)

67 [C₅H₇]⁺ Loss of a hydrogen radical

53 [C₄H₅]⁺ Loss of a methyl radical

41 [C₃H₅]⁺
Allyl cation, a common

fragment for alkenes

39 [C₃H₃]⁺
Cyclopropenyl cation or

propargyl cation

Experimental Protocols
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The following are generalized experimental protocols for obtaining spectroscopic data for a

volatile liquid like 1-methylcyclobutene.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: A small amount of 1-methylcyclobutene (typically 5-20 mg for ¹H, 20-

100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

The number of scans can vary depending on the sample concentration.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra.

The spectra are then phased, baseline corrected, and referenced to the internal standard

(TMS at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

Sample Preparation: For a volatile liquid, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample compartment, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared beam after

passing through the sample.

Data Processing: The instrument's software performs a Fourier transform on the

interferogram to generate the infrared spectrum, which is typically plotted as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: For a volatile liquid, the sample can be introduced directly into the ion

source via a heated inlet system or through a gas chromatograph (GC-MS) for separation

from any impurities.

Ionization: Electron ionization (EI) is a common method for volatile organic compounds. The

sample molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An ion detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

volatile organic compound like 1-methylcyclobutene.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15310670?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15310670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

